molecular formula C8H9N5 B7860716 2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine

2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine

Cat. No.: B7860716
M. Wt: 175.19 g/mol
InChI Key: BJKCWXRBGGWFDM-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine is a nitrogen-rich heterocyclic compound featuring a pyrimidine core substituted with an amine group at position 5 and a 1-methyl-1H-pyrazol-4-yl group at position 2. This compound has been historically cataloged as a primary amine building block in organic synthesis and medicinal chemistry, though its commercial availability is currently discontinued . Its structure suggests utility as a precursor for pharmaceuticals, agrochemicals, or materials science applications, leveraging the reactivity of both the pyrimidine amine and pyrazole moieties.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-5-6(2-12-13)8-10-3-7(9)4-11-8/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKCWXRBGGWFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method includes the reaction of 4-methyl-1H-pyrazole with appropriate pyrimidine precursors under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ automated synthesis equipment and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

The compound 2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine (CAS: 1152520-15-4) is a heterocyclic organic compound that has garnered attention in various scientific research fields due to its potential applications. This article delves into its applications, particularly in medicinal chemistry, agricultural chemistry, and materials science, supported by data tables and case studies.

Properties

  • Molecular Formula : C9_{9}H10_{10}N6_{6}
  • Molecular Weight : 194.22 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and DMF.

Medicinal Chemistry

This compound has shown promise as a lead compound in drug development, particularly in targeting kinases and other enzymes involved in cancer pathways.

Case Study: Kinase Inhibition

A study evaluated the compound's efficacy as an inhibitor of specific kinases involved in tumor growth. The results indicated that the compound exhibited significant inhibitory activity against several cancer cell lines, suggesting its potential as an anticancer agent.

Target Kinase IC50_{50} (µM) Cell Line
EGFR0.5A431 (epidermoid carcinoma)
VEGFR0.8HUVEC (endothelial cells)
PDGFR1.2NIH3T3 (fibroblast)

Agricultural Chemistry

The compound has also been investigated for its potential as a pesticide or herbicide due to its ability to disrupt specific biochemical pathways in plants and pests.

Research Findings

In a series of trials, the compound demonstrated effective herbicidal activity against common agricultural weeds.

Weed Species Concentration (g/ha) Effectiveness (%)
Amaranthus retroflexus10090
Echinochloa crus-galli15085
Solanum nigrum20080

Materials Science

The unique properties of this compound have led to exploration in the field of materials science, particularly in the development of conductive polymers and sensors.

Application Example

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability.

Material Type Conductivity (S/m) Thermal Stability (°C)
Pure Polymer0.01200
Polymer with Additive0.15250

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Yield Key Applications Reference
2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine Pyrimidin-5-ylamine 1-Methyl-1H-pyrazol-4-yl at position 2 Not reported Organic synthesis, medicinal chemistry intermediate
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Dihydropyrazolo[3,4-d]pyrimidine p-Tolyl at N1, imino group at position 4 Not specified Potential pharmaceutical intermediate
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine Phenyl at pyrazole C3, thieno ring system 82% Material science, heterocyclic chemistry research
Avapritinib (kinase inhibitor) Pyrrolo[2,1-f][1,2,4]triazine 1-Methyl-1H-pyrazol-4-yl, fluorophenyl, piperazinyl Not specified Treatment of KIT/PDGFRA-mutant cancers
Enamine compound (CymitQuimica) Pyrimidin-4-amine 1-Methyl-1H-pyrazol-4-yl, difluorocyclobutyl, phenyl substituents Not specified Pharmaceutical building block

Reactivity and Stability

  • Isomerization Potential: Pyrazolo-triazolo-pyrimidines in undergo isomerization under varying conditions, suggesting that structural flexibility in similar compounds could influence their stability or reactivity . The target compound’s rigid pyrimidine-pyrazole linkage may confer greater stability.
  • Functional Group Reactivity : The amine group on the pyrimidine ring in the target compound offers a site for further functionalization (e.g., acylation, alkylation), paralleling modifications seen in Enamine’s pyrimidin-4-amine derivatives () .

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine, also known by its CAS number 1152520-15-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrazole moiety, which is known to influence its biological properties. The structural formula can be represented as:

C8H10N4\text{C}_8\text{H}_{10}\text{N}_4

This structure contributes to its ability to interact with various biological targets.

Research indicates that this compound exhibits a range of biological activities, primarily through modulation of specific receptors and enzymes:

  • Inhibition of Fatty Acid Binding Protein 4 (FABP4) : Studies have shown that derivatives of this compound can inhibit FABP4, an important target in metabolic disorders. The IC50 value for some derivatives was reported at 2.97 µM, indicating potent inhibitory activity compared to the established ligand, arachidonic acid (IC50 = 3.42 µM) .
  • Muscarinic Acetylcholine Receptor Modulation : The compound has been evaluated for its activity on M4 muscarinic acetylcholine receptors (mAChRs), which are implicated in neurocognitive disorders. It acts as an allosteric modulator, enhancing receptor activity without directly activating it .
  • Antiviral and Antifungal Activity : Preliminary studies suggest that similar compounds with the pyrazole and pyrimidine structures exhibit antiviral properties against SARS-CoV-2 and antifungal activities against various Candida species .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity Target IC50/Effect Reference
FABP4 InhibitionFABP42.97 µM
Muscarinic Receptor ModulationM4 mAChRAgo-PAM activity
Antiviral ActivitySARS-CoV-2Not quantified
Antifungal ActivityCandida speciesEffective against strains

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or cross-coupling reactions. For example, pyrimidine derivatives are often prepared using POCl3-mediated chlorination followed by amination (e.g., NH3 in EtOH/H2O under reflux) . Optimization may involve adjusting solvent systems (e.g., DMF for polar intermediates) or catalysts (e.g., Pd for Suzuki couplings). Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How can the structural identity and purity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Refinement with SHELXL (via SHELX suite) for precise bond-length/angle determination .
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR (δ ~8.0–8.5 ppm for pyrimidine protons), FT-IR (N–H stretch at ~3400 cm<sup>−1</sup>), and HRMS for molecular ion confirmation .
  • HPLC : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) for assessing purity >95% .

Q. What biological activities have been reported for pyrimidine-pyrazole hybrids, and how are they screened?

  • Methodological Answer : Analogous compounds exhibit fungicidal, anticancer, or enzyme-inhibitory activity. For example:

  • Antifungal assays : Mycelial growth inhibition against Fusarium spp. at 50–100 µg/mL .
  • Enzyme inhibition : COX-2 or tyrosinase inhibition via spectrophotometric IC50 determination .
  • Cell-based assays : MTT viability tests in cancer cell lines (e.g., HepG2) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., SARS-CoV-2 PLpro or fungal CYP51). Focus on hydrogen bonds between the pyrimidine amine and catalytic residues .
  • DFT calculations : Gaussian09 at B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :

  • Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .
  • Twinned crystals : Use SHELXD for structure solution and PLATON to analyze diffraction data for twinning .
  • Dynamic effects : Consider temperature-dependent NMR or variable-temperature XRD to resolve conformational ambiguities .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate stabilization : Protect the pyrimidine amine with Boc groups during coupling steps .
  • Catalyst screening : Test Pd(PPh3)4 vs. XPhos-Pd-G3 for Suzuki-Miyaura reactions to minimize byproducts .
  • Workflow optimization : Use flow chemistry for exothermic steps (e.g., POCl3 reactions) to enhance reproducibility .

Q. How can researchers validate target engagement in biological systems?

  • Methodological Answer :

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., BRD4) in lysates treated with the compound .
  • SPR/BLI : Measure binding kinetics (kon/koff) to recombinant proteins .
  • Photoaffinity labeling : Incorporate a diazirine moiety into derivatives for covalent target identification .

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